molecular formula C25H48O5 B13798967 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate

Cat. No.: B13798967
M. Wt: 428.6 g/mol
InChI Key: IMAAKXZZCWYSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate is a complex organic compound with a unique structure that includes a dioxolane ring and a long heptadecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of acetone with glycerol in the presence of an acid catalyst.

    Attachment of the Heptadecanol Chain: The heptadecanol chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of heptadecanol reacts with the dioxolane ring.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and the long heptadecanol chain allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A simpler compound with a similar dioxolane ring structure.

    1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Another related compound with a similar core structure.

Uniqueness

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate is unique due to its combination of a dioxolane ring and a long heptadecanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C25H48O5

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]heptadecan-2-yl acetate

InChI

InChI=1S/C25H48O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(29-22(2)26)19-27-20-24-21-28-25(3,4)30-24/h23-24H,5-21H2,1-4H3

InChI Key

IMAAKXZZCWYSOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC(=O)C

Origin of Product

United States

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